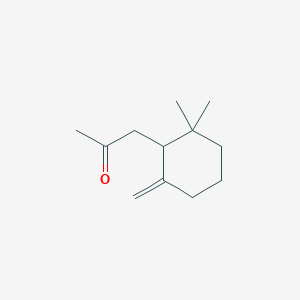![molecular formula C22H12N2O4S B14237335 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol CAS No. 265998-18-3](/img/structure/B14237335.png)
4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes nitro groups, phenylethynyl groups, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions The initial steps often include the nitration of a phenyl ring to introduce nitro groups, followed by the formation of ethynyl linkages through Sonogashira coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenylethynyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenylethynyl derivatives.
Scientific Research Applications
4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-amine: Similar structure but with an amine group instead of a thiol group.
4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
The presence of both nitro and thiol groups in 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol makes it unique, as it can participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
265998-18-3 |
|---|---|
Molecular Formula |
C22H12N2O4S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[2-[2,5-dinitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C22H12N2O4S/c25-23(26)21-15-19(11-7-17-8-12-20(29)13-9-17)22(24(27)28)14-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,29H |
InChI Key |
DDCANIOOXMKQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=C(C=C3)S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


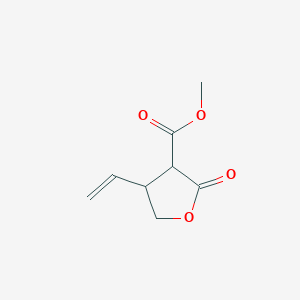
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
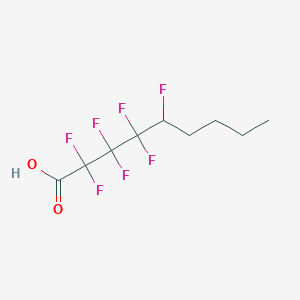



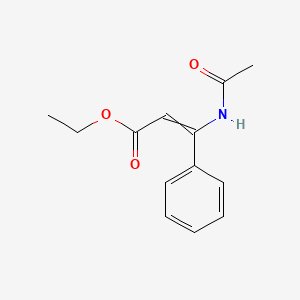
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
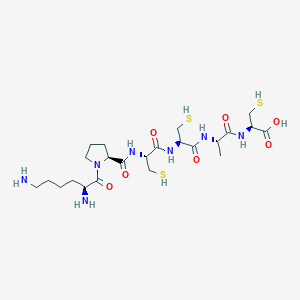
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
